Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)-
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Overview
Description
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- is a naturally occurring triterpenoid compound. It is part of the ursane-type triterpenoids, which are known for their diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- typically involves the extraction from natural sources such as the leaves of certain plants. The process includes several steps:
Extraction: The plant material is extracted using solvents like chloroform or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate the desired compound.
Characterization: The structure of the compound is confirmed using spectral methods such as NMR and MS.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial synthesis and biotransformation. This method is environmentally friendly and avoids the need for large quantities of plant biomass. Microorganisms are used to convert simpler substrates into the desired triterpenoid compound .
Chemical Reactions Analysis
Types of Reactions
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or acetylated forms. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has shown potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ursane-type triterpenoids such as:
- Ursolic acid
- Oleanolic acid
- Betulinic acid
Uniqueness
What sets Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- apart is its specific structural features, such as the presence of a hydroxyl group at the 22nd position and a ketone group at the 3rd position. These features contribute to its unique biological activities and make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34) |
InChI Key |
QGMNTKNSMLYTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
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